Cas no 915871-22-6 (benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate)

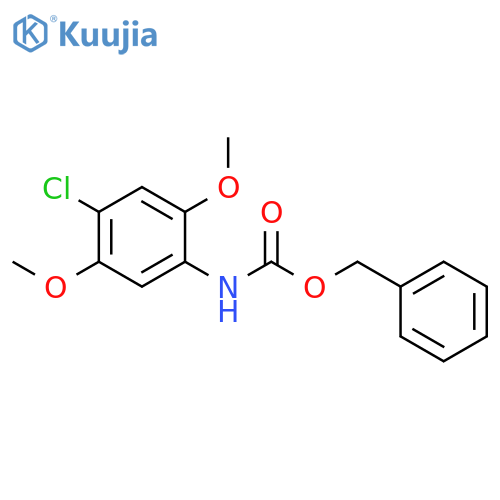

915871-22-6 structure

商品名:benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate

benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- (4-Chloro-2,5-dimethoxy-phenyl)-carbamic acid benzyl ester

- Carbamic acid, N-(4-chloro-2,5-dimethoxyphenyl)-, phenylmethyl ester

- EN300-12692662

- AKOS003386051

- benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate

- benzyl (4-chloro-2,5-dimethoxyphenyl)carbamate

- 915871-22-6

-

- インチ: 1S/C16H16ClNO4/c1-20-14-9-13(15(21-2)8-12(14)17)18-16(19)22-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19)

- InChIKey: CSHROIFEISCZOU-UHFFFAOYSA-N

- ほほえんだ: C(OCC1=CC=CC=C1)(=O)NC1=CC(OC)=C(Cl)C=C1OC

計算された属性

- せいみつぶんしりょう: 321.0767857g/mol

- どういたいしつりょう: 321.0767857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 349

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 56.8Ų

benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12692662-0.1g |

benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |

915871-22-6 | 0.1g |

$1068.0 | 2023-05-24 | ||

| Enamine | EN300-12692662-0.05g |

benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |

915871-22-6 | 0.05g |

$1020.0 | 2023-05-24 | ||

| Enamine | EN300-12692662-0.5g |

benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |

915871-22-6 | 0.5g |

$1165.0 | 2023-05-24 | ||

| Enamine | EN300-12692662-2.5g |

benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |

915871-22-6 | 2.5g |

$2379.0 | 2023-05-24 | ||

| Enamine | EN300-12692662-50mg |

benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |

915871-22-6 | 50mg |

$348.0 | 2023-10-02 | ||

| Enamine | EN300-12692662-1000mg |

benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |

915871-22-6 | 1000mg |

$414.0 | 2023-10-02 | ||

| Enamine | EN300-12692662-0.25g |

benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |

915871-22-6 | 0.25g |

$1117.0 | 2023-05-24 | ||

| Enamine | EN300-12692662-1.0g |

benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |

915871-22-6 | 1g |

$1214.0 | 2023-05-24 | ||

| Enamine | EN300-12692662-10.0g |

benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |

915871-22-6 | 10g |

$5221.0 | 2023-05-24 | ||

| Enamine | EN300-12692662-5.0g |

benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |

915871-22-6 | 5g |

$3520.0 | 2023-05-24 |

benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

915871-22-6 (benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate) 関連製品

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量